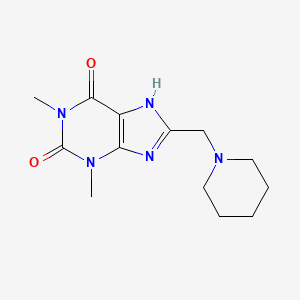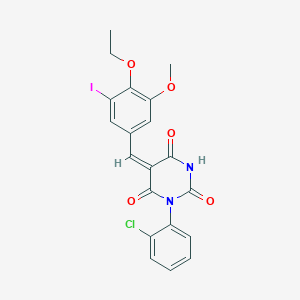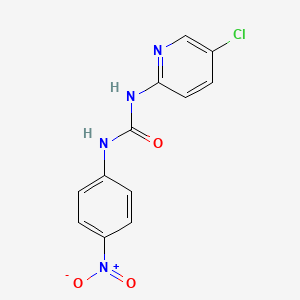
1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives involves chemical diversification of purine-2,6-dione by introducing hydrophobic substituents or elongating the linker between the piperazine and the purine core to enhance receptor affinity (Chłoń-Rzepa et al., 2013). This process aims to produce compounds with specific receptor affinities, indicating a targeted approach to compound modification for desired biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a purine-2,6-dione core, modified with various substituents to explore different receptor interactions. The structure is analyzed through techniques like 1H-NMR, 13C-NMR, and MS spectrometry, elucidating the compound's configuration and conformations for understanding its biological interactions (Gobouri, 2020).
Chemical Reactions and Properties
Chemical reactions involving 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives often focus on altering the substituents on the purine core to modulate receptor affinities. These modifications can include aminoalkylation, arylation, or the introduction of various functional groups to explore the structure-activity relationship and enhance pharmacological properties (Chłoń-Rzepa et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and thermal stability are crucial for understanding the compound's behavior in biological systems. Analyzing these properties helps in the design of compounds with optimal bioavailability and stability for potential therapeutic applications. Studies on related purine derivatives highlight the importance of molecular interactions, such as hydrogen bonding, in determining the physical properties and stability of these compounds (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for their potential therapeutic use. Investigations into the compound's electrostatic potential and interaction energies provide insight into its reactivity and binding affinity towards target receptors, aiding in the rational design of compounds with desired biological activities (Shukla et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-11-10(12(19)17(2)13(16)20)14-9(15-11)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQGXBNPZNTPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969452 |
Source


|
| Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
5436-40-8 |
Source


|
| Record name | MLS002638806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)


![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)